molecular formula C23H30N2O4S B11585826 ethyl 2-ethyl-7-methyl-3-oxo-5-[4-(pentyloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 2-ethyl-7-methyl-3-oxo-5-[4-(pentyloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11585826
M. Wt: 430.6 g/mol
InChI Key: GJMFISPIIIYZSM-UHFFFAOYSA-N
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Description

ETHYL 2-ETHYL-7-METHYL-3-OXO-5-[4-(PENTYLOXY)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a fused pyrimidine and thiazole ring system, substituted with various functional groups such as ethyl, methyl, oxo, and pentyloxyphenyl. The compound has garnered interest due to its potential biological activities, including anticancer and anti-inflammatory properties .

Preparation Methods

The synthesis of ETHYL 2-ETHYL-7-METHYL-3-OXO-5-[4-(PENTYLOXY)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

ETHYL 2-ETHYL-7-METHYL-3-OXO-5-[4-(PENTYLOXY)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 2-ETHYL-7-METHYL-3-OXO-5-[4-(PENTYLOXY)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation pathways. Molecular docking studies have shown favorable interactions with active residues of proteins like ATF4 and NF-kB, suggesting its role in modulating these pathways .

Comparison with Similar Compounds

ETHYL 2-ETHYL-7-METHYL-3-OXO-5-[4-(PENTYLOXY)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other thiazolo[3,2-a]pyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can influence their biological activities and chemical properties. The unique pentyloxyphenyl group in ETHYL 2-ETHYL-7-METHYL-3-OXO-5-[4-(PENTYLOXY)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE may contribute to its distinct biological activities.

Properties

Molecular Formula

C23H30N2O4S

Molecular Weight

430.6 g/mol

IUPAC Name

ethyl 2-ethyl-7-methyl-3-oxo-5-(4-pentoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H30N2O4S/c1-5-8-9-14-29-17-12-10-16(11-13-17)20-19(22(27)28-7-3)15(4)24-23-25(20)21(26)18(6-2)30-23/h10-13,18,20H,5-9,14H2,1-4H3

InChI Key

GJMFISPIIIYZSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)CC)C)C(=O)OCC

Origin of Product

United States

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